molecular formula C6H5BrClNO2 B12309147 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride

Cat. No.: B12309147
M. Wt: 238.46 g/mol
InChI Key: JQRXBPHBWRSUTI-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is a chemical compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxaldehyde group at the 4-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride typically involves the bromination of 3-hydroxypyridine followed by formylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2-bromo-3-hydroxypyridine compounds exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics.

Protein Tyrosine Kinase Inhibition
The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer proliferation. The inhibition of PTKs can lead to the development of targeted therapies for cancer treatment. A patent indicates that similar compounds can modulate cell signaling and inhibit abnormal cell growth, suggesting a therapeutic application in oncology .

Synthesis of Pharmaceutical Intermediates

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride serves as an important intermediate in synthesizing various pharmaceutical agents. Its functional groups allow for further chemical modifications leading to more complex structures used in drug development.

Compound Synthesis Method Yield (%) Application
2-Hydroxy-5-pyridinecarboxylic acidHydrolysis of esters75%Herbicide and pharmaceutical intermediates
2-Amino-4-substituted pyridinesSonogashira coupling68%CNS drug candidates

Material Science

Polymeric Materials
The compound can be utilized in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research has indicated that incorporating pyridine derivatives into polymer matrices can improve their performance in various applications, including coatings and composites.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of 2-bromo-3-hydroxypyridine against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the antibacterial activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies were conducted to assess the effect of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H

InChI Key

JQRXBPHBWRSUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)O)Br.Cl

Origin of Product

United States

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